molecular formula C17H26N4OS B7120401 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7120401
M. Wt: 334.5 g/mol
InChI Key: LTHJIGICNYVKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide: is a synthetic organic compound that features a thiazole ring and a pyrazole ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Properties

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4OS/c1-10-15(12(3)21(7)19-10)8-9-16(22)20(6)13(4)17-11(2)18-14(5)23-17/h13H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHJIGICNYVKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N(C)C(=O)CCC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.